

Commercial Suppliers and Technical Guide for 24 Bisphenol S-13C12

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Compound of Interest

Compound Name: 24 Bisphenol S-13C12

Cat. No.: B15547924

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This technical guide provides an in-depth overview of 24 Bisphenol S-¹³C₁₂, a stable isotope-labeled internal standard crucial for the accurate quantification of 24 Bisphenol S (2,4'-BPS) in various matrices. 2,4'-BPS is an isomer of the more commonly studied 4,4'-BPS and is used in industrial applications, including thermal paper production.[1][2] As concerns over the endocrine-disrupting properties of bisphenols persist, the use of reliable standards for monitoring human and environmental exposure is paramount for researchers, scientists, and drug development professionals.

Commercial Availability

Several specialized chemical suppliers offer 24 Bisphenol S-¹³C₁₂. These suppliers typically provide the compound as a neat solid or in solution, accompanied by a Certificate of Analysis detailing its purity and isotopic enrichment.



Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Purity	Notes
LGC Standards	24 Bisphenol S-13C12	701-54-2 (unlabeled: 5397-34-2)	¹³ C12H10O4 S	262.18	>95% (HPLC)	Available as a neat solid. A Certificate of Analysis is provided with purchase. [3]
CymitQuim ica	24 Bisphenol S-13C12	5397-34-2 (unlabeled)	C12H10O4S	262.18	Not specified	Distributed for TRC. Available in 1mg and 10mg quantities. [1]
Clinivex	24 Bisphenol S-13C12	-	-	-	High Purity	Marketed as a high-quality reference standard.
Pharmaffili ates	24 Bisphenol S-13C12	2731065- 59-9	¹³ C ₁₂ H ₁₀ O ₄	262.18	Not specified	Appearanc e is an off-white solid. Stored at 2-8°C.
Alfa Chemistry	24 Bisphenol S-13C12	5397-34-2 (unlabeled)	¹³ C ₁₂ H ₁₀ O ₄	262.18	Not specified	Appearanc e is an off- white solid. Shipped at ambient



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Physicochemical Data

Property	Value	Source
Appearance	White to Off-white Solid	
Storage Temperature	+4°C or 2-8°C Refrigerator	_
Product Format	Neat Solid	_

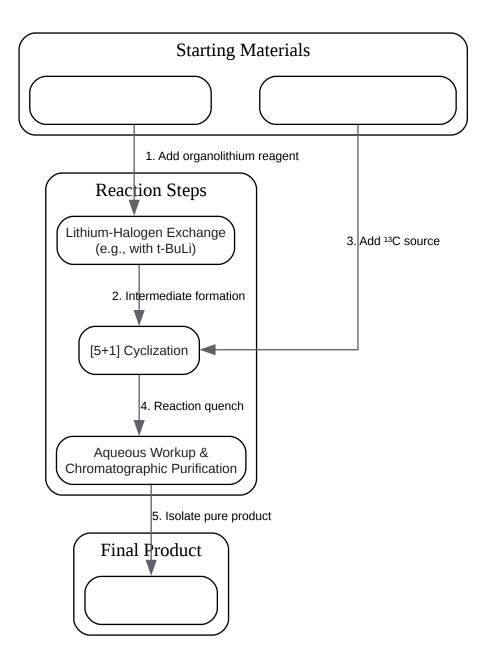
Experimental Protocols

Detailed proprietary synthesis and quality control protocols for commercial 24 Bisphenol S- 13 C₁₂ are not publicly available. However, this section provides representative experimental methodologies based on established scientific literature for the synthesis of isotopically labeled phenols and the analysis of bisphenols.

Representative Synthesis of ¹³C-Labeled Phenols

The synthesis of phenols with ¹³C-labeled aromatic rings can be achieved through various organic chemistry routes. A common strategy involves the use of a ¹³C-labeled precursor that is incorporated into the phenolic ring structure. The following is a conceptual workflow based on modern synthetic methods, such as a [5+1] cyclization approach.





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Conceptual workflow for the synthesis of a ¹³C-labeled phenol.

Methodology:

• Precursor Synthesis: A suitable 1,5-dibromo-1,4-pentadiene precursor is synthesized according to established organic chemistry protocols.



- Lithium-Halogen Exchange: The dibromide precursor is dissolved in an anhydrous ether solvent and cooled to -78°C. An organolithium reagent, such as tert-butyllithium, is added dropwise to initiate a lithium-halogen exchange.
- Cyclization: The ¹³C-labeled carbonate ester, serving as the one-carbon synthon, is added to the reaction mixture, leading to a formal [5+1] cyclization to form the ¹³C-labeled phenol.
- Workup and Purification: The reaction is quenched with an aqueous solution, and the crude product is extracted. The final ¹³C-labeled phenol is purified using techniques such as silica gel column chromatography.

Quality Control and Analysis: UPLC-MS/MS

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the analysis of bisphenols and their isotopically labeled internal standards.

Instrumentation and Conditions (Representative):

- UPLC System: Waters ACQUITY UPLC H-Class or similar
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Column: ACQUITY UPLC BEH C18, 1.7 μm, 2.1 x 50 mm
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Ionization Mode: Electrospray Ionization (ESI), Negative Mode
- MS/MS Analysis: Multiple Reaction Monitoring (MRM)

Sample Preparation:





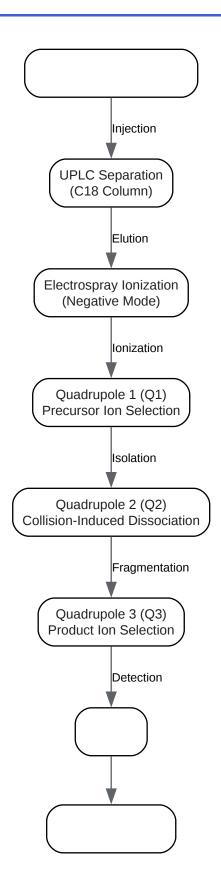


- A stock solution of 24 Bisphenol S-¹³C₁₂ is prepared in a suitable organic solvent (e.g., methanol).
- Working standards are prepared by serial dilution of the stock solution.
- For analysis, the standard is further diluted in the mobile phase.

Data Analysis:

The purity of the standard is determined by integrating the peak area of the analyte in the chromatogram. The isotopic enrichment is confirmed by the mass-to-charge ratio (m/z) of the precursor and product ions in the mass spectrum.





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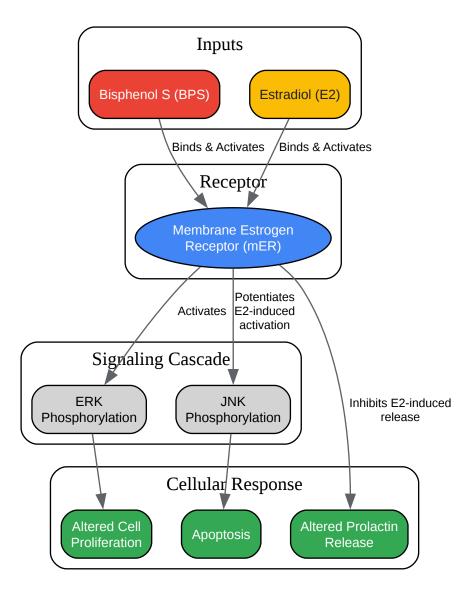
Workflow for the analysis of 24 Bisphenol S-13C12 by UPLC-MS/MS.



Signaling Pathways and Biological Activity

Bisphenol S (BPS), including the 2,4'-isomer, is recognized as an endocrine-disrupting chemical that can interfere with hormonal signaling pathways. Research has shown that BPS can mimic the effects of estradiol (E2) and disrupt its normal signaling.

One key mechanism involves the activation of membrane-bound estrogen receptors (mERs), which initiates rapid, non-genomic signaling cascades. This can lead to the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are components of the mitogen-activated protein kinase (MAPK) pathway. The dysregulation of these pathways can alter cellular functions such as proliferation, apoptosis, and hormone release.

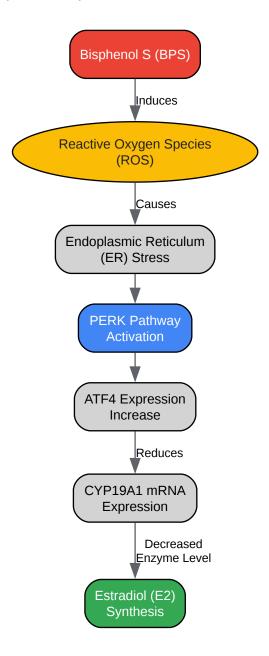




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BPS disruption of estradiol-induced non-genomic signaling.

Additionally, studies have indicated that BPS exposure can induce endoplasmic reticulum (ER) stress, leading to the activation of the protein kinase R-like endoplasmic reticulum kinase (PERK) pathway. This involves the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and increased expression of activating transcription factor 4 (ATF4). This pathway, often mediated by reactive oxygen species (ROS), can lead to a reduction in the synthesis of key enzymes like aromatase (CYP19A1), which is essential for estradiol production.





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BPS-induced reduction of estradiol synthesis via the ROS-mediated PERK/ATF4 pathway.

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References

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